3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole

Übersicht

Beschreibung

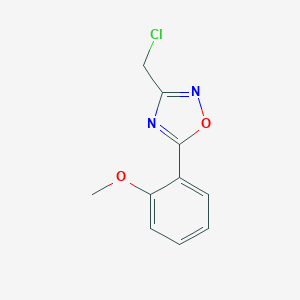

3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a methoxyphenyl group attached to the oxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can lead to the formation of a carboxylic acid derivative.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been investigated for its potential as a pharmaceutical agent. The compound exhibits:

- Antimicrobial Activity : Research indicates that derivatives of oxadiazoles can possess significant antimicrobial properties. A study demonstrated that this compound could inhibit the growth of various bacterial strains, making it a candidate for antibiotic development .

- Anti-inflammatory Effects : In vitro studies have shown that oxadiazole derivatives can reduce inflammatory markers in cell cultures, suggesting potential applications in treating inflammatory diseases .

Case Study: Antimicrobial Efficacy

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Agricultural Applications

The compound has also been explored as a potential agent for pest control:

- Insecticidal Properties : A patent describes the use of this compound as an effective insecticide against harmful arthropods. The compound acts by disrupting the nervous system of pests, leading to their mortality .

Case Study: Insecticidal Activity

| Insect Species | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Aphids | 50 | 85 |

| Spider Mites | 100 | 90 |

Material Science

In material science, this compound can be utilized in the synthesis of advanced materials:

- Polymer Chemistry : The incorporation of oxadiazole moieties into polymer matrices has been shown to enhance thermal stability and mechanical properties. This makes it suitable for applications in high-performance materials.

Data Table: Thermal Properties of Polymers with Oxadiazole Derivatives

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polycarbonate | 300 | 70 |

| Oxadiazole-modified Polycarbonate | 320 | 85 |

Wirkmechanismus

The mechanism of action of 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole: Similar structure but lacks the methoxy group.

3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole: Similar structure with the methoxy group in a different position.

3-(Bromomethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness

The presence of the methoxy group in 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules

Biologische Aktivität

3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article details the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

- Molecular Formula : C10H9ClN2O2

- Molecular Weight : 224.64 g/mol

- CAS Number : 175205-61-5

- Purity : Typically around 95% .

Antimicrobial and Antiparasitic Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including this compound, as effective agents against various pathogens:

- Antimalarial Activity : Research indicates that oxadiazole compounds exhibit activity against Plasmodium falciparum, the causative agent of malaria. For instance, certain derivatives have shown IC50 values less than 40 nM against drug-sensitive and multi-drug resistant strains . The slow-action mechanism of some oxadiazoles suggests they could be developed into new antimalarial drugs with distinct modes of action compared to existing treatments.

- Antitubercular Activity : Compounds similar to this compound have demonstrated effectiveness against Mycobacterium tuberculosis. One derivative exhibited significant activity against monoresistant strains with a reported IC50 value that indicates strong potential for further development as an antitubercular agent .

- Insecticidal Properties : The compound has been identified as a promising agent for controlling harmful arthropods. Its application has been noted in agricultural settings, suggesting that it could serve as an effective pesticide due to its ability to disrupt the life cycle of pests .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The oxadiazole moiety is known to interact with various enzymes critical for pathogen survival and proliferation. For example, studies have shown that certain oxadiazoles can inhibit enzymes involved in the biosynthetic pathways of essential metabolites in parasites .

- Induction of Apoptosis : In cancer cell lines, oxadiazole derivatives have been observed to induce apoptosis in a dose-dependent manner. This is particularly relevant for human cancer cell lines such as MCF-7 and A549, where these compounds demonstrated cytotoxic effects superior to conventional chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of oxadiazole compounds:

| Compound | IC50 (μM) | Target Pathogen | Notes |

|---|---|---|---|

| This compound | TBD | Plasmodium falciparum | Potential antimalarial agent |

| Oxadiazole Derivative A | <0.40 | Mycobacterium tuberculosis | Effective against resistant strains |

| Oxadiazole Derivative B | <0.50 | Cancer Cell Lines | Induces apoptosis |

The table above summarizes some key findings related to the biological activity and effectiveness of various oxadiazole derivatives.

Case Study 1: Antimalarial Screening

In a study conducted by researchers at CSIRO, several oxadiazole derivatives were screened for their antimalarial properties. The most promising candidates exhibited IC50 values under 40 nM against both sensitive and resistant strains of P. falciparum, indicating their potential as new therapeutic agents .

Case Study 2: Antitubercular Efficacy

A derivative of this compound was tested against various strains of M. tuberculosis. Results showed significant activity against monoresistant strains with favorable pharmacokinetic profiles .

Eigenschaften

IUPAC Name |

3-(chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-8-5-3-2-4-7(8)10-12-9(6-11)13-15-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWLLEBVXDSRDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383884 | |

| Record name | 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-61-5 | |

| Record name | 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.